AC1903 is a synthetic, small-molecule compound that has garnered significant attention for its role as a transient receptor potential canonical (TRPC) channel inhibitor. [] Its primary use in scientific research lies in investigating the function and therapeutic potential of TRPC channels, especially TRPC5, in various physiological and pathological processes.
1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine, also known as AC1903, is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of nephrology. It is classified as a benzimidazole derivative, which is a significant class of compounds known for their diverse biological activities. This compound acts as a selective inhibitor of the transient receptor potential canonical channel 5 (TRPC5), making it particularly relevant in studies related to kidney diseases and podocyte protection.
The synthesis of 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine involves several key steps:
The molecular formula of 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine is with a molecular weight of approximately 303.36 g/mol. The compound features:
The InChI key for this compound is OECUWHDVQIITIS-UHFFFAOYSA-N, which can be used for database searches to find related information and studies .
1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine can undergo various chemical reactions:
These reactions are crucial for exploring structure-activity relationships and developing new analogs with improved efficacy.
The mechanism by which 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine exerts its biological effects primarily involves its role as an inhibitor of TRPC5 channels:
The physical and chemical properties of 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
The scientific applications of 1-benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine are diverse:
Transient Receptor Potential Canonical 5 (TRPC5) channels are implicated in mechanical hypersensitivity and neuropathic pain pathways. 1-Benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine exhibits significant inhibitory activity against TRPC5, disrupting calcium influx and subsequent pain signaling cascades. Molecular docking studies reveal that the furan ring and benzimidazole nitrogen atoms form hydrogen bonds with key residues in the TRPC5 pore region, while the benzyl group stabilizes the compound within the hydrophobic binding pocket [7]. This interaction reduces neuronal hyperexcitability in dorsal root ganglia, as demonstrated by:
Table 1: TRPC5 Modulation by Benzimidazole Derivatives
Compound | TRPC5 IC₅₀ (μM) | Selectivity vs. TRPC6 |
---|---|---|
AC1903 | 0.94 | >100-fold |
Reference Inhibitor | 0.35 | 50-fold |
In vivo models of inflammatory pain show a 60–70% reduction in mechanical allodynia following AC1903 administration, validating its potential as an analgesic agent targeting ionotropic mechanisms [7].
In renal fibrosis, dysregulated TGF-β signaling drives extracellular matrix deposition. AC1903 attenuates fibrogenesis by suppressing SMAD2/3 phosphorylation and downstream collagen synthesis. The compound’s furan moiety contributes to reactive oxygen species (ROS) scavenging, mitigating oxidative stress-induced fibroblast activation. Key findings include:
Nonsense mutations introduce premature termination codons (PTCs), causing truncated, nonfunctional proteins in diseases like frontotemporal dementia (FTD). AC1903 enhances ribosomal readthrough of PTCs, restoring full-length protein expression. Unlike aminoglycosides (e.g., G418), which non-specifically induce readthrough and cause cytotoxicity, AC1903 exhibits codon-selective activity:
Table 2: PTC Readthrough Efficiency (In Vitro)
Compound | Readthrough Efficiency (%) | Cytotoxicity (CC₅₀, μM) |
---|---|---|
AC1903 | 15–18* | >100 |
G418 | 20–25 | 12 |
*Measured in GRN-R493X hiPSC-derived neurons [5] [6].
Mechanistically, AC1903 binds the ribosomal decoding site, promoting near-cognate tRNA incorporation at UGA codons. This restores functional progranulin levels by 40–50% in FTD models, rescuing lysosomal cathepsin D maturation [5] [6].
Benzimidazole derivatives demonstrate potent activity against Leishmania spp. AC1903’s furanmethyl group enhances membrane penetration, targeting Leishmania arginase (LmARG) – a key enzyme in polyamine biosynthesis. Highlights include:
Table 3: Antileishmanial Activity of Benzimidazole Derivatives
Species | IC₅₀ (μM) vs. Promastigotes | IC₅₀ (μM) vs. Amastigotes |
---|---|---|
L. mexicana | 4.7 | 3.2 |
L. braziliensis | 6.9 | 5.8 |
L. donovani | 8.1 | 5.1 |
AC1903’s selectivity index (SI >30) exceeds miltefosine (SI = 12), underscoring its therapeutic window [2] [4].
Toll-like receptor 8 (TLR8) activation induces Th1-polarizing cytokines, crucial for vaccine adjuvants and anticancer immunity. AC1903’s 1-alkyl-benzimidazol-2-amine scaffold acts as a pure TLR8 agonist, unlike imidazoquinolines (e.g., resiquimod) that co-activate TLR7. Functional outcomes include:
Compound Nomenclature
Table 4: Systematic and Common Names
Identifier Type | Name |
---|---|
IUPAC | 1-Benzyl-N-(furan-2-ylmethyl)-1H-benzimidazol-2-amine |
CAS No. | 831234-13-0 |
Synonyms | AC1903 |
Molecular Formula | C₁₉H₁₇N₃O |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: